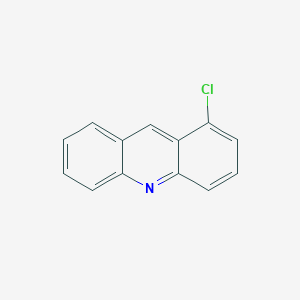![molecular formula C8H16N2O2 B11768618 rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate](/img/structure/B11768618.png)
rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate is a chemical compound with the molecular formula C8H16N2O2 and a molecular weight of 172.22 g/mol. This compound is known for its potential use as an inhibitor of the histone kinase PRK1 (PKN1), which plays a role in various cellular processes.
Preparation Methods
The synthesis of rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate involves several steps. One common synthetic route includes the reaction of 4-methyl-3-piperidinol with methyl isocyanate under controlled conditions to form the desired carbamate. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to proceed efficiently. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles like amines or alcohols, forming substituted carbamates.
Scientific Research Applications
rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of inhibitors for various enzymes.
Biology: The compound’s ability to inhibit histone kinase PRK1 makes it valuable in studying cellular processes and signaling pathways.
Medicine: Potential therapeutic applications include the development of drugs targeting diseases where PRK1 is implicated, such as cancer and neurodegenerative disorders.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate involves its interaction with the histone kinase PRK1. By inhibiting this enzyme, the compound can modulate various cellular processes, including gene expression, cell cycle progression, and apoptosis. The molecular targets and pathways involved include the phosphorylation of histone proteins and other substrates regulated by PRK1.
Comparison with Similar Compounds
rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate can be compared with similar compounds such as tert-butyl N-[(3R,4R)-3-methylpiperidin-4-yl]carbamate . While both compounds share a similar core structure, the presence of different substituents (methyl vs. tert-butyl) can influence their chemical properties and biological activities. The unique aspect of this compound is its specific inhibition of histone kinase PRK1, which may not be as pronounced in other similar compounds .
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate |
InChI |
InChI=1S/C8H16N2O2/c1-6-3-4-9-5-7(6)10-8(11)12-2/h6-7,9H,3-5H2,1-2H3,(H,10,11)/t6-,7+/m1/s1 |
InChI Key |
PKLKJOHNINGLAQ-RQJHMYQMSA-N |
Isomeric SMILES |
C[C@@H]1CCNC[C@@H]1NC(=O)OC |
Canonical SMILES |
CC1CCNCC1NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


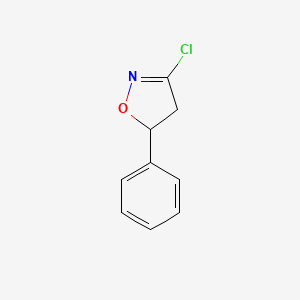
![Ethyl 2-((1-(2-oxo-2-(phenylamino)ethyl)-1H-benzo[d]imidazol-2-yl)thio)acetate](/img/structure/B11768544.png)
![(3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B11768548.png)

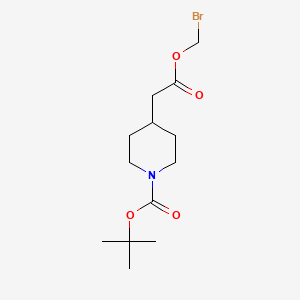
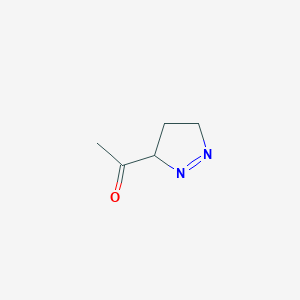



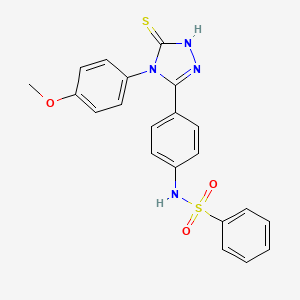

![1-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B11768578.png)
![N-(3-Ethoxypropyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11768593.png)
